

Spectral and Methodological Analysis of Alkyne-SS-COOH: A Technical Guide

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Compound of Interest

Compound Name: Alkyne-SS-COOH

Cat. No.: B12397127

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and experimental protocols related to **Alkyne-SS-COOH**, a heterobifunctional linker valuable in bioconjugation and drug delivery systems. The information presented herein is essential for its application in click chemistry, proteomics, and the development of targeted therapeutics.

Core Compound Details

Identifier	Value
IUPAC Name	3-((2-(pent-4-ynamido)ethyl)disulfanyl)propanoic acid
Molecular Formula	C ₁₀ H ₁₅ NO ₃ S ₂
Molecular Weight	261.4 g/mol
CAS Number	2279938-29-1

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a critical tool for the structural elucidation of **Alkyne-SS-COOH**. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra, based on the analysis of its constituent functional groups.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	H-OOC-
~6.8	Triplet	1H	-NH-
~3.5	Quartet	2H	-S-S-CH ₂ -CH ₂ -NH-
~2.9	Triplet	2H	-S-CH ₂ -CH ₂ -COOH
~2.8	Triplet	2H	-S-S-CH ₂ -CH ₂ -NH-
~2.7	Triplet	2H	-S-CH ₂ -CH ₂ -COOH
~2.5	Triplet	2H	-C≡C-CH ₂ -CH ₂ -
~2.2	Triplet	2H	-C≡C-CH ₂ -CH ₂ -
~2.0	Triplet	1H	-C≡C-H

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~172	-CONH-
~83	-C \equiv C-H
~69	-C \equiv C-H
~40	-S-S-CH ₂ -
~38	-S-CH ₂ -
~35	-CH ₂ -NH-
~34	-CH ₂ -COOH
~30	-C \equiv C-CH ₂ -
~15	-C \equiv C-CH ₂ -CH ₂ -

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of **Alkyne-SS-COOH** and provides structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

m/z (Observed)	Ion Species
262.05	[M+H] ⁺
284.03	[M+Na] ⁺
260.04	[M-H] ⁻

Key Fragmentation Patterns (Tandem MS)

The fragmentation of **Alkyne-SS-COOH** in tandem mass spectrometry is expected to occur at the amide bond, the disulfide bond, and the carboxylic acid group.

Fragment m/z	Proposed Fragment Structure/Loss
217	$[M+H - \text{COOH}]^+$
175	$[M+H - \text{C}_5\text{H}_5\text{O}]^+$ (Loss of pentynamide moiety)
134	$[\text{C}_5\text{H}_5\text{NO}_2\text{S}]^+$
122	$[\text{C}_4\text{H}_6\text{S}_2]^+$
87	$[\text{C}_5\text{H}_5\text{O}]^+$
45	$[\text{COOH}]^+$

Experimental Protocols

Synthesis of Alkyne-SS-COOH

A plausible synthetic route for **Alkyne-SS-COOH** involves the coupling of 4-pentynoic acid with cystamine, followed by reaction with 3-bromopropionic acid.

Materials:

- 4-Pentynoic acid
- Cystamine dihydrochloride
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- 3-Bromopropionic acid
- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)

- Hexane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Activation of 4-Pentynoic Acid:** Dissolve 4-pentynoic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 2 hours.
- **Amide Coupling:** In a separate flask, dissolve cystamine dihydrochloride (0.5 eq) in DMF and add TEA (2.5 eq). Add the activated 4-pentynoic acid solution dropwise to the cystamine solution. Stir the reaction mixture at room temperature overnight.
- **Work-up and Purification:** Dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-amido disulfide intermediate by column chromatography on silica gel (EtOAc/hexane gradient).
- **Thiolation and Disulfide Exchange:** Dissolve the purified intermediate (1.0 eq) and 3-bromopropionic acid (1.1 eq) in a mixture of DMF and water. Add TEA (2.2 eq) and stir at room temperature for 24 hours.
- **Final Work-up and Purification:** Acidify the reaction mixture with 1M HCl and extract with EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by preparative HPLC to yield **Alkyne-SS-COOH**.

NMR Sample Preparation

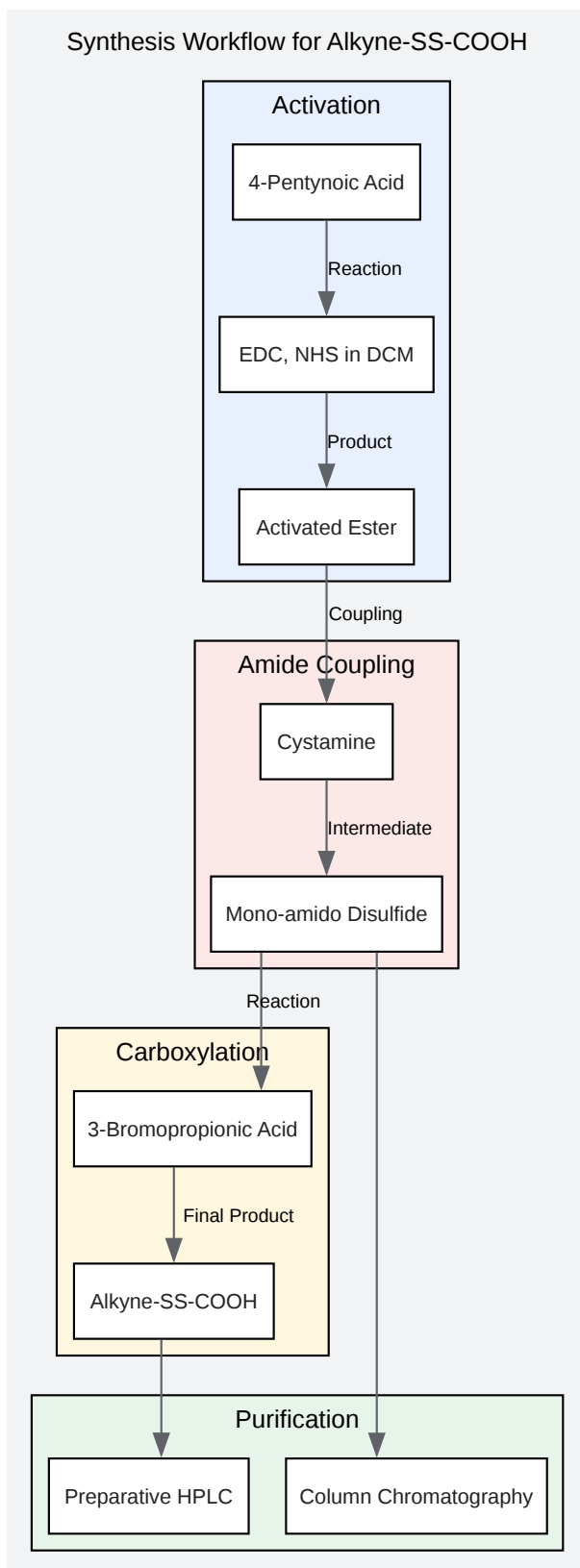
- Weigh approximately 5-10 mg of purified **Alkyne-SS-COOH**.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Mass Spectrometry Sample Preparation

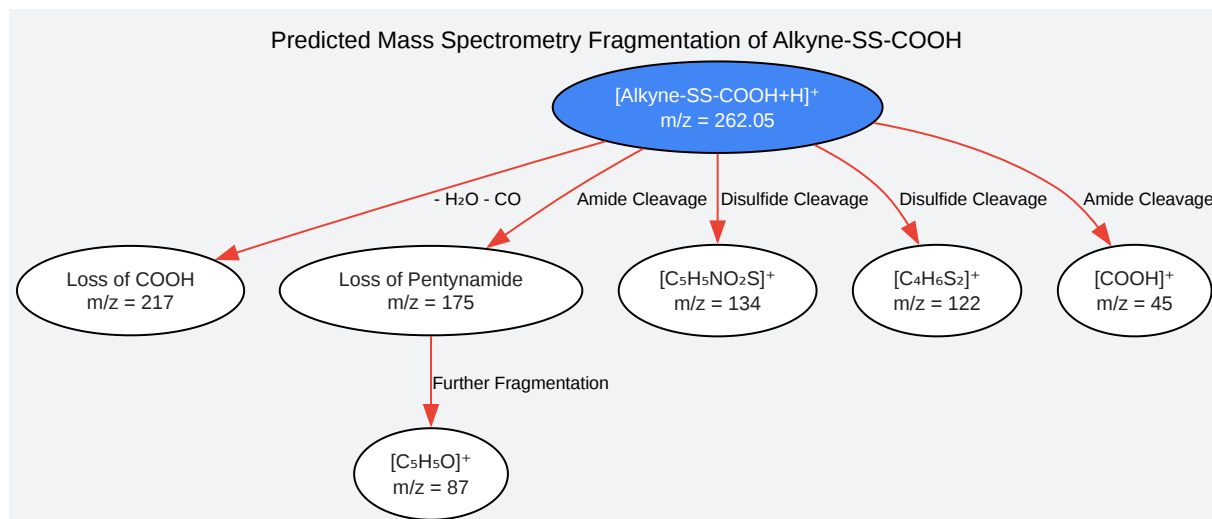
- Prepare a 1 mg/mL stock solution of **Alkyne-SS-COOH** in methanol.
- Dilute the stock solution to a final concentration of 10 $\mu\text{g/mL}$ with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode ESI, or 0.1% ammonium hydroxide for negative ion mode.
- Infuse the sample into the mass spectrometer using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
- Acquire full scan and product ion scan data.

Visualized Workflows and Relationships



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Caption: A flowchart illustrating the key stages in the synthesis of **Alkyne-SS-COOH**.



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Caption: A diagram showing the major predicted fragmentation pathways for **Alkyne-SS-COOH**.

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